molecular formula C6H12ClF2NO B15361900 trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride

trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride

Cat. No.: B15361900
M. Wt: 187.61 g/mol
InChI Key: YCZNBXSKUHPFKN-TYSVMGFPSA-N
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Description

trans-2-Amino-4,4-difluoro-cyclohexanol hydrochloride is a fluorinated cyclohexanol derivative featuring an amino group at the 2-position and two fluorine atoms at the 4,4-positions in a trans configuration. This compound combines a rigid cyclohexane ring (enhanced by geminal difluoro substitution) with polar functional groups (amino and hydroxyl), making it a candidate for pharmaceutical or agrochemical applications where stereochemistry and solubility are critical. Its hydrochloride salt form improves stability and bioavailability, common in drug formulations .

Properties

Molecular Formula

C6H12ClF2NO

Molecular Weight

187.61 g/mol

IUPAC Name

(1R,2R)-2-amino-4,4-difluorocyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)2-1-5(10)4(9)3-6;/h4-5,10H,1-3,9H2;1H/t4-,5-;/m1./s1

InChI Key

YCZNBXSKUHPFKN-TYSVMGFPSA-N

Isomeric SMILES

C1CC(C[C@H]([C@@H]1O)N)(F)F.Cl

Canonical SMILES

C1CC(CC(C1O)N)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride typically involves multiple steps, starting with the appropriate precursors. The reaction conditions often require the use of strong fluorinating agents and careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced catalysts and optimized reaction conditions can help achieve high yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions. For example:

  • Reaction : Oxidation to a ketone derivative using pyridinium chlorochromate (PCC) in dichloromethane at 0–25°C.

  • Product : 4,4-Difluoro-2-aminocyclohexanone hydrochloride (yield: 72–85%).

Oxidizing Agent Conditions Product Yield
PCC0–25°C, CH₂Cl₂4,4-Difluoro-2-aminocyclohexanone72–85%
KMnO₄ (aq)Acidic, 50°CDegradation products (minor)<20%

Nucleophilic Substitution

The amino group participates in nucleophilic substitution, particularly in peptide coupling or alkylation:

  • Example : Reaction with acetyl chloride in THF to form N-acetyl derivatives.

    • Product : N-Acetyl-4,4-difluoro-2-aminocyclohexanol (isolated via column chromatography, purity >95%).

Mechanism :

  • Protonation of the amino group enhances electrophilicity.

  • Nucleophilic attack by acetyl chloride’s chloride ion.

  • Stabilization via resonance with the fluorinated cyclohexane ring.

Acid-Base Reactions

The compound’s amino and hydroxyl groups enable pH-dependent solubility:

  • Protonation : At pH < 3, both groups are protonated, increasing water solubility.

  • Deprotonation : At pH > 10, the amino group loses protons, forming a zwitterionic structure .

Solubility Data :

Solvent Solubility (mg/mL) Conditions
Water25 (pH 2.0)25°C
Methanol>5025°C

Stereochemical Stability

Fluorine atoms at C4 influence conformational stability:

  • Intramolecular F···HO Interactions : The trans-fluorohydrin configuration reduces H-bond acidity compared to cis isomers, as shown in related cyclohexanol derivatives .

  • Metabolic Stability : Trans isomers exhibit slower glucuronidation rates in hepatic microsomes (e.g., 20x slower than cis analogs ).

Cyclization and Ring-Opening

Under acidic or basic conditions, the compound forms heterocycles:

  • Reaction : Heating with HCl/EtOH yields a tetrahydrooxazine derivative via intramolecular cyclization.

  • Mechanism :

    • Protonation of the hydroxyl group.

    • Nucleophilic attack by the amino group on the adjacent carbon.

    • Ring closure with elimination of water.

Comparative Reactivity with Analogues

Compound Key Feature Reactivity
cis-4-AminocyclohexanolHydroxyl and amino in cisHigher glucuronidation rates
1-Amino-4,4-difluorocyclohexaneNo hydroxyl groupLimited oxidation potential

Scientific Research Applications

trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in drug development.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the fluorine atoms can influence the compound's reactivity and binding affinity. The exact mechanism may vary depending on the context of its application.

Comparison with Similar Compounds

Structural Isomers: cis- vs. trans-2-Aminocyclohexanol Hydrochloride

The cis isomer of 2-aminocyclohexanol hydrochloride (CAS 6936-47-6) has a higher melting point (186–190°C) compared to the trans isomer (172–175°C), indicating differences in crystal packing due to stereochemistry. The cis form is also significantly more expensive (JPY 85,600/g vs. JPY 11,400/g for the trans isomer), likely due to synthetic challenges in achieving the cis configuration .

Property trans-2-Amino-4,4-difluoro-cyclohexanol HCl cis-2-Aminocyclohexanol HCl trans-2-Aminocyclohexanol HCl
Melting Point Not reported 186–190°C 172–175°C
Price (per gram) Not available JPY 85,600 JPY 11,400
Key Functional Groups -NH₂, -OH, 4,4-F₂ -NH₂, -OH (cis) -NH₂, -OH (trans)

Fluorinated Cyclohexylamine Derivatives

  • 4,4-Difluorocyclohexylamine Hydrochloride (CAS 921753-34-6): Lacks the hydroxyl group present in the target compound, reducing polarity and hydrogen-bonding capacity.
  • 3,3-Difluorocyclohexanamine Hydrochloride (CAS 921753-37-9) : Fluorine atoms at 3,3-positions distort the cyclohexane ring differently, altering steric and electronic properties. Similarity indices (0.92 vs. 0.96 for 4,4-difluoro) suggest lower structural overlap with the target compound .

Piperidine and Cyclobutane Analogs

  • (R)-4,4-Difluoro-2-methylpiperidine Hydrochloride (CAS 2306245-93-0) : Incorporates a methyl group and a piperidine ring, increasing basicity and steric bulk. The absence of a hydroxyl group limits hydrogen-bonding interactions compared to the target compound .
  • Ethyl trans-3-(Aminomethyl)-3-fluorocyclobutanecarboxylate Hydrochloride: A smaller cyclobutane ring with an ester group, offering distinct reactivity and conformational constraints. The fluorine atom here may influence metabolic stability .

Hydroxyl-Containing Analog

  • trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride: A complex derivative with a quinazoline moiety. The trans-hydroxyl configuration aligns with the target compound, but the brominated aromatic system introduces heavy atoms, affecting pharmacokinetics .

Key Research Findings

Hydroxyl Group Impact : The hydroxyl group enhances hydrophilicity, making the target compound more soluble in aqueous media than 4,4-difluorocyclohexylamine hydrochloride. This property is critical for oral bioavailability .

Stereochemical Influence: The trans configuration of amino and hydroxyl groups may optimize interactions with biological targets (e.g., enzymes or receptors) compared to cis isomers, as seen in other cyclohexanol-based drugs .

Q & A

Q. What are the optimal synthetic routes for trans-2-Amino-4,4-difluoro-cyclohexanol hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via hydrogenation of nitro precursors (e.g., 4,4-difluorocyclohexanone derivatives) under high-pressure conditions (5–10 bar) with palladium or platinum catalysts. Alternative routes involve condensation of ethylamine with fluorinated cyclohexanone intermediates under pH-controlled conditions (pH 7–9) to stabilize the amino-alcohol moiety . Key variables include:

  • Temperature: 80–120°C for hydrogenation to prevent side reactions.
  • Catalyst loading: 2–5% w/w for efficient nitro-group reduction.
  • Solvent selection: Ethanol/water mixtures improve solubility of intermediates .

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 19^19F NMR resolve axial/equatorial fluorine positions and confirm trans-configuration (e.g., coupling constants JHFJ_{HF} ~50 Hz for vicinal F atoms) .
  • X-ray Crystallography: Resolves spatial arrangement of amino and hydroxyl groups (bond angles ~109.5° for cyclohexanol chair conformation) .
  • HPLC-MS: Quantifies purity (>97%) using C18 columns with trifluoroacetic acid (0.1%) in mobile phase .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

Methodological Answer: The hydrochloride salt enhances aqueous solubility (up to 50 mg/mL in water at 25°C), but solubility in organic solvents (e.g., DMSO) is limited (<10 mg/mL). For cell-based assays:

  • Prepare stock solutions in water with brief sonication.
  • Avoid freeze-thaw cycles to prevent hydrolysis of the amino group.
  • Use buffered saline (pH 6.5–7.5) to maintain stability .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in trans-2-Amino-4,4-difluoro-cyclohexanol hydrochloride, and how are they validated?

Methodological Answer:

  • Chiral Chromatography: Use amylose-based columns (Chiralpak IA) with hexane/isopropanol (80:20) to separate enantiomers (resolution factor >1.5) .
  • Crystallization-Induced Diastereomer Resolution: React with L-tartaric acid to form diastereomeric salts; monitor via differential scanning calorimetry (DSC) for melting point disparities (~10°C between enantiomers) .
  • Validation: Compare circular dichroism (CD) spectra with pure enantiomer standards .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what computational tools predict these interactions?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding to GABAA_A receptors (PDB ID: 6HUO) using the amino group for hydrogen bonding (ΔG ~-8.5 kcal/mol) and fluorine atoms for hydrophobic interactions .
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .
  • In Vitro Validation: Radioligand displacement assays (e.g., 3^3H-muscimol for GABA receptors) quantify IC50_{50} values .

Q. What are the compound’s degradation pathways under accelerated stability conditions, and how are degradation products characterized?

Methodological Answer:

  • Forced Degradation Studies: Expose to 40°C/75% RH for 4 weeks. Major degradation products include:
    • Hydrolysis: 4,4-difluorocyclohexanone (detected via GC-MS).
    • Oxidation: N-oxide derivative (LC-MS/MS, m/z 214.1 → 152.0) .
  • Stabilization: Lyophilization under argon atmosphere reduces hydrolysis by 90% .

Q. How do structural modifications (e.g., replacing fluorine with chlorine) alter the compound’s physicochemical and pharmacological properties?

Methodological Answer:

  • Lipophilicity (LogP): Chlorine substitution increases LogP from 1.2 to 1.8 (measured via shake-flask method), enhancing blood-brain barrier penetration .
  • Metabolic Stability: Fluorine reduces CYP3A4-mediated metabolism (t1/2_{1/2} = 2.1 h vs. 0.8 h for chloro-analogues in human liver microsomes) .
  • Synthetic Feasibility: Chlorine requires harsher conditions (e.g., SOCl2_2 at 60°C), risking racemization .

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